molecular formula C15H11ClN4OS B12053052 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-73-5

4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12053052
CAS No.: 478253-73-5
M. Wt: 330.8 g/mol
InChI Key: DFPYIYOVIRULML-CVRKYSSXSA-N
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Description

4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a hybrid heterocyclic compound featuring a 1,2,4-triazole-5-thione core substituted with a furan-2-yl group at position 3 and a 2-chloro-3-phenylallylideneamino moiety at position 2. The triazole-thione scaffold is known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and antiviral activities . The compound’s E-configuration at the C=N bond (common in Schiff base derivatives) and the thione tautomer (rather than thiol) are critical for its reactivity and biological activity .

Properties

CAS No.

478253-73-5

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12(9-11-5-2-1-3-6-11)10-17-20-14(18-19-15(20)22)13-7-4-8-21-13/h1-10H,(H,19,22)/b12-9-,17-10+

InChI Key

DFPYIYOVIRULML-CVRKYSSXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=CO3)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=CO3)Cl

solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of the Triazole-Thione Core

The foundational step in synthesizing this compound involves constructing the 1,2,4-triazole-5(4H)-thione scaffold. Thiocarbohydrazide (NH₂NHCSNHNH₂) serves as the primary precursor, reacting with formic acid or trifluoroacetic acid under reflux to yield 4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione. For example, heating thiocarbohydrazide in aqueous formic acid at 100°C for 6 hours generates the triazole-thione intermediate, which is recrystallized from ethanol to achieve >95% purity.

Schiff Base Condensation with 2-Chloro-3-phenylallylidene

The introduction of the 2-chloro-3-phenylallylidene group occurs via Schiff base formation. The triazole-thione intermediate reacts with 2-chloro-3-phenylpropenal in acetic acid under reflux (120°C, 3–5 hours), facilitating nucleophilic attack by the amino group on the aldehyde carbonyl. Excess acetic acid acts as both solvent and catalyst, protonating the carbonyl oxygen to enhance electrophilicity. The reaction progress is monitored via thin-layer chromatography (TLC), with yields typically ranging from 65% to 78% after recrystallization from ethanol-water mixtures.

Table 1: Key Reaction Parameters for Schiff Base Formation

ParameterCondition
SolventAcetic acid
Temperature120°C (reflux)
Reaction Time3–5 hours
CatalystAcetic acid (self-catalyzed)
Yield65–78%

Alternative Routes for Functional Group Introduction

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. A mixture of 4-amino-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione and 2-chloro-3-phenylpropenal in acetic acid is irradiated at 300 W for 15–20 minutes, reducing reaction time by 80% compared to conventional heating. This method enhances regioselectivity, minimizing side products like N-alkylated derivatives.

Solid-State Mechanochemical Synthesis

Eco-friendly mechanochemical methods utilize ball milling to achieve solvent-free coupling. Equimolar quantities of the triazole-thione and aldehyde are milled with a catalytic amount of p-toluenesulfonic acid (PTSA) at 30 Hz for 45 minutes. This approach achieves comparable yields (70–72%) while eliminating solvent waste.

Structural Characterization and Purity Assessment

Spectroscopic Analysis

  • IR Spectroscopy : The compound exhibits characteristic absorption bands at 3150 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N imine), and 1250 cm⁻¹ (C=S thione).

  • ¹H NMR : Signals at δ 8.2 ppm (1H, s, triazole-H), δ 7.3–7.5 ppm (5H, m, phenyl-H), and δ 6.5 ppm (2H, m, furan-H) confirm substituent integration.

  • ¹³C NMR : Peaks at 168 ppm (C=S) and 150 ppm (C=N) validate the triazole-thione core.

X-ray Crystallography

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with a dihedral angle of 24.7° between the triazole and phenyl planes. Disorder in the chloro-phenylallylidene moiety is observed, attributed to rotational flexibility around the C–Cl bond.

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 7.42 Å, b = 10.15 Å, c = 12.30 Å
Dihedral Angle24.7° (triazole vs. phenyl)

Optimization Challenges and Solutions

Byproduct Formation During Condensation

Competing reactions between the triazole-thione’s amino group and acetic anhydride (if present) generate acetylated byproducts. This is mitigated by using strict stoichiometric control (1:1 molar ratio of triazole-thione to aldehyde) and excluding acylating agents.

Solvent Selection for Recrystallization

Ethanol-water mixtures (3:1 v/v) optimize recrystallization efficiency, balancing solubility (high in ethanol) and polarity (adjusted by water) to prevent co-precipitation of unreacted aldehyde.

The introduction of the furan-2-yl group distinguishes this compound from analogues like 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Furan’s electron-rich oxygen enhances π-π stacking with biological targets, while the chloro-phenylallylidene moiety increases lipophilicity, improving membrane permeability .

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that compounds containing the 1,2,4-triazole moiety possess notable antimicrobial properties, including antibacterial and antifungal activities. These activities are attributed to the ability of the triazole ring to interact with biological targets such as enzymes and receptors .
  • Antimalarial Activity : Similar compounds have been reported to demonstrate antimalarial activity against Plasmodium falciparum, indicating potential for developing new treatments for malaria .
  • Neuroprotective Effects : Research indicates that derivatives of 1,2,4-triazoles may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications of similar compounds:

StudyFocusFindings
Zoumpoulakis et al. (2020)Antifungal ActivityReported enhanced antifungal activity of triazole derivatives compared to standard treatments .
Mermer et al. (2023)Antibacterial PropertiesSynthesized quinolone-triazole hybrids showing significant antibacterial activity against Staphylococcus aureus and E. coli .
PMC Article (2020)Pharmacological ProfileSummarized diverse bioactivities of 1,2,4-triazoles including neuroprotective and anti-inflammatory effects .

Structural Similarities and Derivatives

The structural uniqueness of 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione allows it to share similarities with other biologically active compounds. Notable derivatives include:

Compound NameStructureUnique Features
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolStructureExhibits strong antimicrobial activity; pyridine ring enhances solubility.
5-(4-Fluorophenyl)-4-(pyridin-3-ylmethylene)amino]-4H-triazoleStructureContains fluorine substituent which may enhance biological activity; pyridine increases reactivity.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Compound Name Substituents Key Structural Features Biological Activity Reference
Target Compound 3-(Furan-2-yl), 4-(2-chloro-3-phenylallylideneamino) Non-planar geometry; thione tautomer; E-configuration at C=N bond Antimicrobial, anti-inflammatory (hypothesized)
4-(4-Chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione 3-(Furan-2-yl), 4-(4-chlorophenyl) Dihedral angles: 78.4° (benzene-triazole), 5.6° (furan-triazole); N–H···S and C–H···Cl interactions Structural model for triazole-thione derivatives
4-[(E)-(4-Chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione 3-(2-methylbenzyl), 4-(4-chlorobenzylideneamino) Dihedral angle: 86.6° (chlorobenzene-methylbenzene); N–H···S hydrogen bonds Antihypertensive, fungicidal
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione 3-(Furan-2-yl), 4-amino Simpler structure lacking allylidene group; used as intermediate Antimicrobial
  • The furan-2-yl group enhances π-π stacking capability compared to purely aliphatic substituents . The C=S bond length (~1.68 Å) is consistent across triazole-thiones, indicating similar electronic environments .

Crystallographic Data

Parameter Target Compound (Hypothesized) 4-(4-Chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione 4-[(E)-(4-Chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione
C=S Bond Length ~1.68 Å 1.677 Å 1.684 Å
Dihedral Angles Triazole-furan: <10°; Triazole-allylidene: ~40° Triazole-furan: 5.6°; Triazole-benzene: 78.4° Triazole-chlorobenzene: 16.6°
Hydrogen Bonds N–H···S, C–H···Cl (predicted) N–H···S, C–H···N, C–H···Cl N–H···S, C–H···N

Biological Activity

The compound 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a triazole derivative characterized by its unique structural components, including a triazole ring, a furan moiety, and a chloro-substituted phenyl allylidene group. Its molecular formula is C15H11ClN4OSC_{15}H_{11}ClN_{4}OS with a molecular weight of approximately 330.79 g/mol . This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

4 2 Chloro 3 phenylallylidene amino 3 furan 2 yl 1H 1 2 4 triazole 5 4H thione\text{4 2 Chloro 3 phenylallylidene amino 3 furan 2 yl 1H 1 2 4 triazole 5 4H thione}

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting cellular processes in microbial organisms.
  • Anticancer Potential : Studies have shown that derivatives of triazole-thiones exhibit cytotoxic effects against cancer cell lines. For instance, compounds related to triazole-thiones have been reported to inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cells with IC50 values indicating potent activity .
  • Anti-inflammatory and Antioxidant Effects : The presence of the furan moiety is associated with anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
  • Fungicidal Activity : The compound has shown efficacy against various fungal strains, making it a candidate for antifungal drug development .

The biological activity of 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that the compound binds effectively to target sites within these macromolecules, potentially inhibiting their function .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features that enhance its biological activity:

Compound NameStructureUnique Features
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolStructureExhibits strong antimicrobial activity; pyridine ring enhances solubility.
3-(furan-2-yl)-1H-1,2,4-triazoleStructureSimpler structure; serves as a precursor for more complex derivatives.
5-(4-Fluorophenyl)-4-(pyridin-3-ylmethylene)amino]-4H-triazoleStructureContains fluorine substituent which may enhance biological activity; pyridine increases reactivity.

The unique combination of structural elements in 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione contributes to its distinct biological activities not fully replicated by these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells and 27.3 µM against T47D cells, indicating significant anticancer activity .
  • Antifungal Evaluation : Compounds derived from triazoles have been tested against fungal strains such as Aspergillus flavus and Candida albicans, showing promising antifungal activity comparable to standard treatments .
  • Mechanistic Insights : Molecular docking simulations have provided insights into the binding affinities and potential therapeutic pathways for this compound, suggesting its role as a lead candidate for further drug development .

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via a Schiff base condensation reaction. A general protocol involves:

  • Step 1: Preparation of the triazole-thione precursor (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) through cyclization of thiocarbazides or thiosemicarbazides under reflux in ethanol .
  • Step 2: Condensation with 2-chloro-3-phenylallylidene chloride in a basic medium (e.g., aqueous KOH/ethanol) under reflux for 1–2 hours. The product is isolated via precipitation and recrystallized from ethanol .
    Optimization Tips:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.2 for aldehyde:amine) to improve yield.
  • Purify intermediates via column chromatography to remove unreacted starting materials .

Advanced: How can computational methods like DFT elucidate electronic properties and tautomerism?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

  • Predict tautomeric preferences by comparing energies of thione-thiol tautomers .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge-transfer interactions .
  • Simulate IR and NMR spectra for comparison with experimental data, resolving discrepancies via basis set adjustments (e.g., adding polarization/diffusion functions) .
    Methodology:
  • Use Gaussian or ORCA software for calculations.
  • Validate results with X-ray crystallography (e.g., bond lengths and angles) .

Structural Analysis: What techniques confirm the crystal structure and molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K .
  • Refinement: Employ SHELXL for structure solution, incorporating restraints for disordered moieties (e.g., furan or allylidene groups) .
  • Validation: Check R-factors (< 0.05), residual electron density, and Hirshfeld surface analysis for packing interactions .
    Complementary Techniques:
  • FT-IR: Confirm thione (C=S stretch at ~1200 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) groups .
  • ¹H/¹³C NMR: Verify aromatic protons (δ 7.2–8.5 ppm) and thiocarbonyl carbon (δ ~170 ppm) .

Data Contradiction: How to resolve discrepancies between experimental and theoretical spectroscopic data?

Answer:
Case Study: If computed NMR chemical shifts deviate >1 ppm from experimental values:

  • Reevaluate Computational Parameters: Ensure solvent effects (e.g., IEFPCM model for DMSO) and exchange-correlation functionals (e.g., CAM-B3LYP) are correctly applied .
  • Check Tautomerism: Experimentally confirm the dominant tautomer (thione vs. thiol) via SCXRD or temperature-dependent NMR .
  • Cross-Validate with Multiple Techniques: Compare IR, UV-Vis, and mass spectrometry data to identify systematic errors .

Biological Activity: How to design assays for evaluating antimicrobial potential?

Answer:
Experimental Design:

  • Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) .
  • Assays:
    • MIC Determination: Use broth microdilution (concentration range: 1–256 µg/mL) .
    • Time-Kill Kinetics: Assess bactericidal/fungicidal activity over 24 hours.
  • SAR Studies: Compare with analogs (e.g., chloro vs. methoxy substituents) to identify critical functional groups .
    Advanced Analysis:
  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with microbial enzymes (e.g., dihydrofolate reductase) .

Advanced: What strategies characterize non-covalent interactions in the solid state?

Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···S, π-π stacking) using CrystalExplorer .
  • Thermal Studies: Perform TGA/DSC to assess stability and phase transitions linked to hydrogen bonding .
  • DFT-D3 Calculations: Include dispersion corrections to model weak interactions (e.g., van der Waals forces) in crystal packing .

Basic: How to troubleshoot low yields during synthesis?

Answer:

  • Side Reactions: Protect reactive sites (e.g., furan oxygen) with trimethylsilyl groups .
  • Purification Issues: Switch recrystallization solvents (e.g., ethanol → DMF/water) for better solubility .
  • Catalyst Optimization: Add catalytic KI or phase-transfer agents (e.g., TBAB) to enhance imine formation .

Advanced: How does substituent variation impact electrochemical behavior?

Answer:

  • Cyclic Voltammetry (CV): Measure redox peaks in DMF/TBAP (0.1 M). The chloro-allylidene group may show irreversible oxidation at ~1.2 V vs. Ag/AgCl .
  • DFT Insights: Correlate LUMO energy with reduction potential. Electron-withdrawing groups (e.g., -Cl) lower LUMO, increasing electrophilicity .

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